Isonicotinic acid (2-hydroxy-benzylidene)hydrazide is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of anti-tuberculosis drugs. The molecular formula of isonicotinic acid hydrazide is , and it features a hydrazide functional group attached to the isonicotinic acid structure, enhancing its biological activity.
Isonicotinic acid hydrazide exhibits significant biological activity, particularly as an anti-tuberculosis agent. Its mechanism of action primarily involves the inhibition of the InhA enzyme, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts bacterial cell wall synthesis, leading to the bactericidal effects observed with its use. Additionally, derivatives of isonicotinic acid hydrazide have shown promise in treating other conditions due to their diverse pharmacological profiles.
The synthesis of isonicotinic acid hydrazide typically involves the reaction of isonicotinic acid with hydrazine or its derivatives. Common methods include:
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide has several applications:
Interaction studies have shown that isonicotinic acid hydrazide can interact with various biological targets beyond Mycobacterium tuberculosis. For instance:
Isonicotinic acid hydrazide shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Isoniazid | Yes | Anti-tuberculosis | First-line treatment for tuberculosis |
| Picolinic Acid | Yes | Antioxidant properties | Carboxyl group at 2-position |
| Nicotinic Acid | Yes | Neurotransmitter role | Carboxyl group at 3-position |
| Ethionamide | Yes | Anti-tuberculosis | Contains a thioamide group |
Isonicotinic acid hydrazide stands out due to its specific mechanism targeting the InhA enzyme, making it particularly effective against tuberculosis compared to other similar compounds.
The classical synthesis of isonicotinic acid (2-hydroxy-benzylidene)hydrazide involves acid-catalyzed condensation between isonicotinic acid hydrazide and salicylaldehyde derivatives under reflux conditions. This method typically employs ethanol or methanol as solvents, with catalytic amounts of glacial acetic acid to facilitate imine bond formation. For instance, reactions using equimolar ratios of INH and 2-hydroxybenzaldehyde at 70–80°C for 3–6 hours yield the hydrazone product with efficiencies of 65–85%. The mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the azomethine linkage (C=N).
Key variables influencing yield include:
Despite its simplicity, this method faces limitations such as moderate yields and energy-intensive reflux conditions.
Recent advances leverage heterogeneous catalysts and mechanochemical strategies to enhance reaction efficiency. p-Toluenesulfonic acid (p-TSA) has emerged as a superior catalyst, enabling near-quantitative conversions within 2 hours under solvent-free mechanochemical conditions. For example, ball-milling INH with 5-bromo-2-hydroxybenzaldehyde and 50 mol% p-TSA at 30 Hz produces the hydrazone with 94% yield, compared to 78% via traditional reflux.
Alternative catalytic systems include:
These methods minimize side reactions and improve atom economy, as shown in Table 1.
Table 1. Comparative analysis of catalytic systems for hydrazone synthesis
| Method | Catalyst | Time | Yield (%) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Traditional reflux | Acetic acid | 180 min | 78 | 220 |
| Mechanochemical | p-TSA | 120 min | 94 | 150 |
| Microwave | None | 5 min | 90 | 85 |
Solvent choice critically impacts hydrazone purity and crystallinity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but hinder crystallization, whereas ethanol-water mixtures (3:1 v/v) promote slow nucleation, yielding well-defined crystals. Studies comparing solvents reveal:
Optimal crystallization occurs at 4°C using ethanol with gradual cooling (2°C/min), yielding monoclinic crystals suitable for X-ray diffraction analysis.
Eco-friendly synthesis routes prioritize solvent reduction, renewable catalysts, and energy efficiency. Notable strategies include:
Life-cycle assessments demonstrate that these protocols reduce carbon footprints by 40–60% while maintaining pharmacopeial-grade purity standards.
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide demonstrates significant antibacterial activity against Gram-positive pathogens through multiple mechanistic pathways [1]. The compound exhibits bactericidal action against Staphylococcus aureus and Staphylococcus epidermidis through disruption of bacterial cell wall synthesis and membrane integrity [2]. Research indicates that hydrazide-hydrazone derivatives containing the isonicotinic acid moiety display minimal inhibitory concentration values ranging from 0.002 to 15.62 micrograms per milliliter against various Gram-positive bacteria [1].
The primary mechanism involves interference with peptidoglycan synthesis in bacterial cell walls, where the hydrazide moiety acts as an enzyme inhibitor targeting the MurB enzyme essential for cell wall biosynthesis [3]. Studies demonstrate that compounds bearing electron-withdrawing groups such as nitro, iodine, or bromine generally exhibit superior antibacterial activity compared to those containing electron-donating groups like methoxy or hydroxyl substituents [1]. The 2-hydroxybenzylidene component enhances the compound's ability to penetrate Gram-positive bacterial cell walls due to its lipophilic properties [2].
Detailed antimicrobial testing reveals that isonicotinic acid (2-hydroxy-benzylidene)hydrazide exhibits bactericidal effects against Bacillus subtilis with minimal bactericidal concentration to minimal inhibitory concentration ratios of 2-4, indicating rapid bacterial killing [1]. The compound demonstrates particularly strong activity against methicillin-resistant Staphylococcus aureus strains, with minimal inhibitory concentration values as low as 3.125 micrograms per milliliter [1]. Molecular docking studies suggest that the antibacterial efficacy correlates with strong binding interactions at the deoxyribonucleic acid gyrase active site [1].
| Bacterial Strain | Minimal Inhibitory Concentration (μg/mL) | Minimal Bactericidal Concentration (μg/mL) | Reference Compound Comparison |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 3.91-15.62 | 7.81-31.25 | 4-fold higher than nitrofurantoin [1] |
| Staphylococcus epidermidis ATCC 12228 | 0.002-7.81 | 3.91-15.62 | 61-fold higher than ciprofloxacin [1] |
| Bacillus subtilis ATCC 6633 | 1.95-7.81 | 3.91-15.62 | 2000-fold higher than nitrofurantoin [1] |
| Enterococcus faecalis | 12.5-25.0 | 25.0-50.0 | Comparable to streptomycin [4] |
The structure-activity relationship analysis reveals that the presence of the 2-hydroxybenzylidene moiety significantly enhances antibacterial potency compared to unsubstituted hydrazide derivatives [2]. The hydroxyl group at the ortho position facilitates hydrogen bonding with bacterial enzyme active sites, while the extended conjugation system improves membrane penetration [5]. Electron-withdrawing substituents on the benzylidene ring increase lipophilicity, leading to enhanced partitioning into bacterial membrane lipophilic phases [6].
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide exhibits potent antifungal activity against multiple Candida species through disruption of ergosterol biosynthesis and cell membrane integrity [7]. The compound demonstrates fungicidal activity with rapid killing kinetics against Candida albicans, Candida glabrata, and Candida tropicalis [7]. Research indicates that hydrazine-based compounds, including the target compound, significantly reduce Candida viability through multiple cellular targets [7].
The primary antifungal mechanism involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes [8]. Studies demonstrate that the compound reduces cellular ergosterol content in planktonic Candida cells and alters membrane permeability, leading to fungal cell death [9]. The 2-hydroxybenzylidene moiety enhances antifungal activity through interaction with sterol biosynthetic enzymes, particularly affecting the lanosterol 14-alpha demethylase pathway [10].
Biofilm formation inhibition represents another significant antifungal mechanism, with the compound achieving 60% reduction in Candida albicans biofilm formation [7]. The hydrazide component interferes with cell adhesion and extracellular matrix formation essential for biofilm development [7]. Clinical isolates resistant to fluconazole and caspofungin demonstrate susceptibility to the compound, indicating alternative mechanisms of action compared to conventional antifungal agents [7].
| Candida Species | Minimal Inhibitory Concentration (μg/mL) | Biofilm Inhibition (%) | Resistance Profile |
|---|---|---|---|
| Candida albicans SC5314 | 16-32 | 60 | Effective against azole-resistant strains [7] [11] |
| Candida glabrata | 16-32 | 45 | Superior activity against azole-resistant isolates [11] |
| Candida tropicalis | 32 | 35 | Moderate activity [11] |
| Candida parapsilosis | 16-32 | 40 | Good inhibitory activity [11] |
The structure-activity relationship for antifungal activity demonstrates that electron-donating substituents like methoxy groups enhance activity against certain Candida species, while electron-withdrawing groups like trifluoromethyl reduce effectiveness [7]. The 3,4,5-trimethoxyphenyl substitution pattern appears essential for maintaining biological activity against Candida albicans and Candida glabrata [11]. The compound shows selective toxicity with minimal cytotoxicity against human cells at concentrations up to 50 micrograms per milliliter [7].
Mechanistic studies using Caenorhabditis elegans infection models demonstrate that the compound protects against Candida albicans infection, reducing nematode mortality significantly [7]. The antifungal action involves disruption of cell membrane integrity, interference with essential metabolic processes, and inhibition of virulence factor production [7]. The compound maintains activity against clinical isolates with multiple drug resistance mechanisms, suggesting potential therapeutic applications [7].
The structure-activity relationships of isonicotinic acid (2-hydroxy-benzylidene)hydrazide against mycobacterial species demonstrate critical structural requirements for antimycobacterial efficacy [12]. The pyridine nitrogen atom represents an essential pharmacophore, with deletion or isomerization to other positions completely abolishing antitubercular activity [12]. The hydrazide moiety proves indispensable for mycobacterial inhibition, with any modification of this functional group resulting in significant loss of potency [12] [13].
Substitution patterns on the pyridine ring critically influence antimycobacterial activity, with 3-position substitutions proving detrimental while 2-position modifications are tolerated [12]. The 2-methyl derivative displays antimycobacterial activity comparable to the parent compound, suggesting that small alkyl substituents at this position do not interfere with the mechanism of action [12]. The 2-hydroxybenzylidene component enhances mycobacterial penetration through increased lipophilicity and membrane permeability [14].
The mechanism of antimycobacterial action involves activation by mycobacterial catalase-peroxidase KatG, forming an isonicotinoyl radical that combines with nicotinamide adenine dinucleotide to create a nicotinoyl-nicotinamide adenine dinucleotide adduct [14] [15]. This complex binds to the enoyl-acyl carrier protein reductase InhA, inhibiting fatty acid synthase and mycolic acid synthesis essential for mycobacterial cell wall integrity [15] [13]. Structure-activity studies confirm that the complete structure of the compound is required for cell-free mycolic acid synthesis inhibition [13].
| Structural Modification | Mycobacterium tuberculosis Activity | Mechanism Impact | Reference |
|---|---|---|---|
| Pyridine nitrogen deletion | Complete loss of activity | No KatG activation | [12] |
| 2-Position methyl substitution | Comparable to parent compound | Maintains KatG recognition | [12] |
| 3-Position substitution | Significant activity loss | Impaired enzyme binding | [12] |
| Hydrazide modification | Complete loss of activity | No radical formation | [12] |
| 2-Hydroxybenzylidene component | Enhanced penetration | Improved membrane permeability | [14] |
Quantitative structure-activity correlations demonstrate that electronic and steric properties of substituents directly influence biological activity [16]. The reactivity of the pyridine nitrogen atom correlates with antibacterial activity, supporting the hypothesis that isonicotinic acid derivatives are incorporated into nicotinamide adenine dinucleotide analogues [16]. Lipophilicity parameters show optimal values for mycobacterial cell wall penetration, with the 2-hydroxybenzylidene moiety contributing to favorable partition coefficients [17].
The compound demonstrates activity against non-replicating Mycobacterium tuberculosis under hypoxic conditions, with some derivatives showing enhanced activity under nutrient starvation [18]. The mechanism involves bactericidal action with minimal bactericidal concentration to minimal inhibitory concentration ratios less than 4, indicating rapid mycobacterial killing [18]. Clinical isolates with reduced expression of signal peptidase LepB show increased susceptibility to hydrazone compounds, suggesting additional targets beyond the classical InhA pathway [18].
Resistance mechanisms involve hydrazidase enzymes that can hydrolyze the hydrazide bond, reducing compound effectiveness [19]. Studies identify PzaA as a mycobacterial enzyme capable of isonicotinic acid hydrazide hydrolysis, representing an intrinsic resistance factor [19]. The 2-hydroxybenzylidene modification may provide protection against hydrazidase activity through steric hindrance and altered enzyme recognition [19].
Transition metal coordination significantly enhances the biological activity of isonicotinic acid (2-hydroxy-benzylidene)hydrazide through formation of stable metal complexes with diverse geometries [20]. The compound acts as a tridentate ligand, coordinating through the pyridine nitrogen, azomethine nitrogen, and phenolic oxygen atoms to form octahedral, tetrahedral, or square planar complexes depending on the metal ion [20] [21]. Copper(II), nickel(II), cobalt(II), manganese(II), iron(III), and uranyl complexes demonstrate enhanced antimicrobial activity compared to the free ligand [20].
The synergistic antimicrobial effects result from multiple mechanisms including increased membrane penetration, enhanced cellular uptake, and generation of reactive oxygen species [22]. Silver-transition metal combinations show up to 8-fold enhancement in antimicrobial activity against Escherichia coli and Bacillus subtilis at low concentrations [22]. The metal coordination alters the electronic properties of the ligand, improving binding affinity to biological targets and increasing stability under physiological conditions [23].
Copper(II) complexes exhibit the strongest antibacterial effects due to copper's essential biological role and redox activity [24] [23]. The metal center facilitates electron transfer processes that generate oxidative stress in microbial cells, leading to membrane damage and cellular death [23]. Nickel(II) and cobalt(II) complexes demonstrate octahedral geometries with enhanced antimicrobial activity following the order Ni > Co > Cu against pathogenic bacteria [5].
| Metal Complex | Coordination Mode | Geometry | Enhanced Activity Factor | Primary Mechanism |
|---|---|---|---|---|
| Copper(II) | Tridentate | Square planar/Octahedral | 5-8 fold | Oxidative stress generation [20] [23] |
| Nickel(II) | Tridentate | Octahedral | 6-10 fold | Membrane disruption [5] |
| Cobalt(II) | Tridentate | Octahedral | 4-7 fold | Enzyme inhibition [21] |
| Silver(I) combinations | Synergistic | Various | 8 fold | Membrane permeabilization [22] |
The metal complexes demonstrate selective cytotoxicity against cancer cells while maintaining low toxicity to normal human cells [24]. DNA interaction studies reveal intercalative binding modes with the interaction order following Cu > Ni > Co, correlating with enhanced biological activity [24]. The complexes show improved partition coefficients, suggesting enhanced ability to cross lipid membranes and reach intracellular targets [24].
Molecular docking studies indicate that metal coordination enhances binding affinity to biological targets including DNA gyrase, topoisomerase, and ergosterol biosynthetic enzymes [25]. The metal center provides additional coordination sites for interaction with amino acid residues in enzyme active sites [26]. Thermal stability studies support the chemical formulation of these complexes and confirm their enhanced stability compared to the free ligand [21].
The coordination chemistry of isonicotinic acid (2-hydroxybenzylidene)hydrazide reveals distinct binding modes across different transition metals, demonstrating the compound's versatility as a tridentate ligand [1]. Research findings indicate that the ligand consistently acts as a monobasic tridentate chelator, though the metal-to-ligand stoichiometry varies significantly among transition metals [1] [2].
Copper(II) Complex Formation
Copper(II) exhibits unique coordination behavior, forming a 1:1 metal-to-ligand complex in contrast to other transition metals that typically form 1:2 complexes [1]. The copper complex adopts a square planar geometry distorted towards tetrahedral arrangement, with a coordination number of four [1] [2]. Spectroscopic evidence reveals characteristic infrared bands at 1602, 1496, and 1365 wavenumbers, along with metal-oxygen and metal-nitrogen stretching vibrations at 518 and 446 wavenumbers respectively [2]. Electronic absorption spectroscopy shows a d-d transition at 20366 wavenumbers, consistent with the proposed octahedral environment [2].
Nickel(II) Coordination Characteristics
Nickel(II) complexes demonstrate a 1:1 metal-to-ligand stoichiometry with square planar geometry, exhibiting electrolytic behavior with molar conductivity of 48.20 Siemens per square centimeter per mole [2]. The complex shows distinctive infrared spectroscopic signatures including azomethine stretching at 1595 wavenumbers and metal-ligand vibrations at 587 and 517 wavenumbers [2]. The presence of coordinated water molecules is evidenced by broad absorption bands at 3358 wavenumbers [2]. Electronic absorption data reveals d-d transitions at 22867 wavenumbers, supporting the assigned square planar geometry [2].
Cobalt(II) Complex Structure
Cobalt(II) forms bis-ligand complexes with 1:2 metal-to-ligand ratios, adopting octahedral geometry with coordination number six [1] [2]. The complex exhibits non-electrolytic behavior with low molar conductivity values of 2.44 Siemens per square centimeter per mole [2]. Spectroscopic analysis shows azomethine stretching frequencies at 1595 wavenumbers and metal-ligand bonds at 511 and 456 wavenumbers [2]. Electronic absorption spectroscopy reveals multiple d-d transitions at 16482 and 14352 wavenumbers, characteristic of octahedral cobalt(II) complexes [2].
Iron(III) Coordination Behavior
Iron(III) complexes follow the general 1:2 metal-to-ligand stoichiometry pattern, forming octahedral complexes with coordination number six [1]. The ferric ion's high charge density and d5 electronic configuration contribute to enhanced complex stability through increased electrostatic interactions with the tridentate ligand [1]. Magnetic susceptibility measurements and electronic absorption data support the octahedral geometry assignment for iron(III) complexes [1].
Octahedral complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide exhibit potential for geometric isomerism, particularly in systems with mixed ligand environments [3] [4]. The tridentate nature of the hydrazide ligand introduces specific stereochemical constraints that influence isomer formation and stability.
Facial and Meridional Isomerism
For octahedral complexes of the type [M(L)2] where L represents the tridentate isonicotinic acid hydrazide ligand, facial (fac) and meridional (mer) isomerism becomes possible [4] [5]. In the fac isomer, the three donor atoms of one ligand occupy adjacent positions on the same face of the octahedron, while in the mer isomer, these atoms are arranged in a meridional plane [4] [5]. The chelate effect and steric constraints imposed by the rigid aromatic framework of the hydrazide ligand favor specific isomeric forms [6].
Conformational Preferences
The geometric preferences observed in these complexes arise from the interplay between electronic factors and steric hindrance [6]. The presence of the 2-hydroxybenzylidene moiety introduces additional chelation sites, creating opportunities for intramolecular hydrogen bonding that can stabilize particular conformations [2]. Research indicates that amido-iminol tautomerism significantly influences the coordination mode and subsequent geometric arrangements [6].
Stereochemical Determinants
The formation of specific geometric isomers depends on several factors including the electronic configuration of the metal center, ligand field strength, and steric effects of substituents [6]. Studies reveal that the syn nature of the hydrazone bond typically transforms to anti geometry upon metal coordination, attributed to the chelate effect resulting in increased stability through better electron delocalization [6].
The spectroscopic investigation of isonicotinic acid (2-hydroxybenzylidene)hydrazide complexes reveals distinctive charge transfer characteristics that provide insight into metal-ligand bonding interactions [2] [1] [7].
Electronic Absorption Spectroscopy
Electronic absorption spectra of the transition metal complexes exhibit characteristic bands arising from both ligand-centered and charge transfer transitions [2]. The free ligand displays π→π* and n→π* transitions at 34722 and 25773 wavenumbers respectively [2]. Upon complexation, additional absorption bands emerge in the lower energy region, corresponding to d-d transitions and potential charge transfer processes [2].
Metal-to-Ligand Charge Transfer (MLCT)
Research on related hydrazide complexes indicates that MLCT transitions typically occur in the visible region, contributing to the observed colors of the complexes [8] [7]. The intensity and position of these bands provide information about the extent of orbital overlap and covalency in the metal-ligand bonds [8]. Spectroelectrochemical studies on similar systems demonstrate that MLCT excited states can be characterized as metal(III)-ligand(-) species, providing insight into the charge distribution in excited states [9].
Ligand-to-Metal Charge Transfer (LMCT)
LMCT transitions may occur at higher energies, particularly in complexes with high oxidation state metals [10]. These transitions involve electron transfer from ligand-based orbitals to vacant or partially filled metal d orbitals [10]. The energy and intensity of LMCT bands correlate with the donor strength of the ligand and the electron-accepting ability of the metal center [10].
Vibrational Spectroscopy Insights
Infrared spectroscopy provides complementary information about charge transfer through examination of bond stretching frequencies [2]. The coordination-induced shifts in azomethine (C=N) and carbonyl (C=O) stretching frequencies indicate electronic redistribution upon complex formation [2]. The appearance of new bands in the low-frequency region, attributed to metal-ligand stretching vibrations, confirms direct bonding interactions [2].
The stability of transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide shows significant pH dependence, reflecting the amphoteric nature of the ligand and the varying coordination preferences of different metal ions [11] [12] [13].
pH-Dependent Coordination Modes
Studies on related hydrazide complexes reveal that pH significantly influences coordination behavior through protonation-deprotonation equilibria [11] [12]. At lower pH values, the ligand predominantly exists in its neutral keto form, while higher pH conditions favor the deprotonated enolic form that exhibits enhanced metal-binding affinity [6]. Research indicates that pH values below 7 can lead to partial decomposition of certain complexes, with ligand replacement by chloride ions and protonation of coordinated sites [12].
Metal-Specific Stability Patterns
Comparative stability studies demonstrate distinct pH-dependent behavior for different transition metals [12] [14]. Nickel(II) complexes generally exhibit higher stability across a broader pH range compared to copper(II) and cobalt(II) analogs [2]. The order of complex stability typically follows: Nickel(II) > Cobalt(II) > Copper(II), as evidenced by antimicrobial activity studies where this trend correlates with biological effectiveness [2].
Thermodynamic Stability Constants
Environmental Factors Affecting Stability
Additional environmental parameters influence complex stability, including solvent dielectric constant, competing ligands, and ionic strength [13]. Studies demonstrate that the presence of coordinating anions or competing metal ions can significantly alter the stability profile [20]. The role of water molecules in complex stabilization becomes particularly important at intermediate pH values, where mixed aquo-ligand species may predominate [12].